2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzothiazole
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Description
2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzothiazole is a useful research compound. Its molecular formula is C16H10F3NS and its molecular weight is 305.32. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Potential of Benzothiazole Derivatives
Benzothiazole derivatives have been extensively studied for their broad spectrum of pharmacological activities. These compounds are recognized for their antimicrobial, anti-inflammatory, antidiabetic, and particularly antitumor properties. The structural simplicity of 2-arylbenzothiazoles makes them potent antitumor agents, with several molecules containing the benzothiazole ring system currently used in clinical treatments for various diseases. The increasing importance of the benzothiazole nucleus in drug discovery is attributed to its capability to serve as a ligand to various biomolecules, making it a focal point for medicinal chemists in developing therapies for ailments, especially cancer (Kamal, Hussaini, & Malik, 2015).
Structural Modifications for Chemotherapeutics
Recent advancements have focused on the structural modifications of the benzothiazole scaffold, leading to the development of new antitumor agents. These derivatives show promising biological profiles and synthetic accessibility, making them attractive for designing and developing potential chemotherapeutics. The review discusses various series of benzothiazoles and their conjugates as new antitumor agents, including in vitro and in vivo screenings, structure–activity relationships (SAR), mechanisms, pharmacokinetics, and their future therapeutic applications (Ahmed et al., 2012).
Importance in Medicinal Chemistry
The benzothiazole scaffold is highlighted for its significant role in medicinal chemistry, demonstrating a variety of pharmacological activities such as antiviral, antimicrobial, antiallergic, anti-diabetic, antitumor, anti-inflammatory, anthelmintic, and anti-cancer properties. This versatility makes benzothiazole a rapidly developing compound in medicinal chemistry, with ongoing research exploring its applications across various fields (Bhat & Belagali, 2020).
Comprehensive Review in Medicinal Chemistry
Benzothiazole (BTA) derivatives are among the most important heterocyclic compounds, exhibiting a wide range of pharmacological properties. The broad spectrum of activity in individual BTA derivatives indicates their potential in medicinal chemistry. This review provides a comprehensive overview of BTA-based compounds as clinical drugs and their applications in treating various diseases, offering insights into new therapeutic agents and diagnostic probes (Keri et al., 2015).
Properties
IUPAC Name |
2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NS/c17-16(18,19)12-5-3-4-11(10-12)8-9-15-20-13-6-1-2-7-14(13)21-15/h1-10H/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIFGWDMXSGHFP-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C=CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C=C/C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.